molecular formula C9H7N5 B568713 2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole CAS No. 123396-70-3

2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole

Cat. No.: B568713
CAS No.: 123396-70-3
M. Wt: 185.19
InChI Key: FATSDWNZLUZGAA-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a triazole and a benzimidazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzimidazole derivatives with triazole precursors under specific conditions. For instance, the reaction can be carried out using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or benzimidazole rings .

Scientific Research Applications

2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can form non-covalent bonds with enzymes and receptors, leading to inhibition or activation of biological pathways. For instance, it may inhibit cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi, thereby exerting antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole is unique due to its dual ring structure, which allows it to interact with a broader range of biological targets compared to compounds with only one type of ring. This dual functionality enhances its potential as a versatile pharmacological agent .

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c1-2-4-8-7(3-1)12-9(13-8)14-6-10-5-11-14/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATSDWNZLUZGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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